Oleyl 2-glyceryl ether
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Description
Oleyl 2-glyceryl ether is an alkyl glyceryl ether . Structurally, it means that an alkyl or alkenyl chain is terminated with glycerin at one end via an ether linkage . It is typically used as a skin-conditioning agent in cosmetic products .
Synthesis Analysis
Alkyl glyceryl ethers like Oleyl 2-glyceryl ether are typically synthesized through the etherification process of glycerol . This process can involve alcohol solvents, olefin solvents, and solvent-free routes . For example, the etherification of glycerol with 1-butene involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers .Molecular Structure Analysis
The molecular structure of Oleyl 2-glyceryl ether consists of a hydrophilic head group (glycerin) and a hydrophobic tail (the alkyl chain) . The gross structural characteristics are typical of a surfactant .Physical And Chemical Properties Analysis
Oleyl 2-glyceryl ether is typically a solid at room temperature and has a molecular weight of less than 400 g/mol . An increased chain length generally translates into greater hydrophobicity .Safety And Hazards
The Cosmetic Ingredient Review expert panel reviewed the available animal toxicity and clinical data, including the low dermal absorption, and concluded that the alkyl glyceryl ethers, including Oleyl 2-glyceryl ether, are safe in the present practices of use and concentration described in their safety assessment .
Future Directions
GPR119, a G protein-coupled receptor expressed in multiple organs including the liver, can be activated by a variety of endogenous and exogenous ligands, including 2-oleyl glyceryl . This suggests that Oleyl 2-glyceryl ether could potentially be used in therapies for metabolic-associated fatty liver disease .
properties
IUPAC Name |
2-[(Z)-octadec-9-enoxy]propane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21(19-22)20-23/h9-10,21-23H,2-8,11-20H2,1H3/b10-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKZRPRTHPWZDV-KTKRTIGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleyl 2-glyceryl ether | |
CAS RN |
2929-07-9 |
Source
|
Record name | 2-O-(9-Octadecenyl)glycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLEYL 2-GLYCERYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CP4BC51B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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